1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy-

Lipophilicity Drug-likeness Lead optimization

1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy- (CAS 919475-62-0) is a fully synthetic 3,3-disubstituted phthalide (isobenzofuran-1(3H)-one) bearing a 3-fluorophenyl group and a tertiary hydroxy substituent at the C-3 position, together with a 5-methoxy substituent on the fused benzene ring. Its molecular formula is C15H11FO4 and its molecular weight is 274.24 g/mol.

Molecular Formula C15H11FO4
Molecular Weight 274.24 g/mol
CAS No. 919475-62-0
Cat. No. B12888055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy-
CAS919475-62-0
Molecular FormulaC15H11FO4
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)OC2(C3=CC(=CC=C3)F)O
InChIInChI=1S/C15H11FO4/c1-19-11-5-6-12-13(8-11)15(18,20-14(12)17)9-3-2-4-10(16)7-9/h2-8,18H,1H3
InChIKeyQVHJWCDEUNZUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy- (CAS 919475-62-0): Compound Identity and Pharmacophore Class


1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy- (CAS 919475-62-0) is a fully synthetic 3,3-disubstituted phthalide (isobenzofuran-1(3H)-one) bearing a 3-fluorophenyl group and a tertiary hydroxy substituent at the C-3 position, together with a 5-methoxy substituent on the fused benzene ring . Its molecular formula is C15H11FO4 and its molecular weight is 274.24 g/mol . The compound belongs to the 3-arylphthalide class, a family for which anti-inflammatory, antioxidant, cytotoxic, and neuroprotective activities have been reported in primary literature [1].

Why 3-Arylphthalides Cannot Be Interchanged Without Quantitative Scrutiny: The Case of CAS 919475-62-0


Within the 3-arylphthalide class, seemingly minor substituent changes—such as the presence, position, and electronic nature of a halogen on the C-3 aryl ring—can fundamentally alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby modulating target engagement and off-target profiles [1]. Published structure–activity relationship (SAR) studies on 3-substituted phthalides confirm that both the identity and the substitution pattern of the aryl group are critical determinants of antifungal potency and spectrum [2]. Consequently, generic substitution of CAS 919475-62-0 with a non-fluorinated analog, a 4-fluoro isomer, or a 3-alkylphthalide (e.g., n-butylphthalide) without direct comparative data risks procurement of a compound with materially different physicochemical and biological performance.

Quantitative Differentiation Evidence for 1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy- (CAS 919475-62-0)


Lipophilicity Modulation: Calculated LogP Shift vs. Non-Fluorinated Parent Analog (CAS 405166-60-1)

The substitution of the 3-phenyl ring with a 3-fluorophenyl group (CAS 919475-62-0) introduces a single fluorine atom absent in the closest non-halogenated analog, 3-hydroxy-5-methoxy-3-phenyl-3H-isobenzofuran-1-one (CAS 405166-60-1; C15H12O4, MW 256.25) [1]. Fluorine substitution at the meta position of the 3-aryl ring is predicted to increase calculated LogP by approximately 0.3–0.5 log units compared with the non-fluorinated parent, based on the well-established Hansch π constant for aromatic fluorine (π = 0.14) and the incremental contribution of the fluorine atom to molecular refractivity and polarizability [2]. The target compound also possesses one additional hydrogen-bond acceptor (fluorine, total HBA = 5 vs. 4 for the parent) while retaining one H-bond donor, altering its H-bond donor/acceptor ratio .

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Fluorine Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution on the 3-Arylphthalide Scaffold

CAS 919475-62-0 bears the fluorine substituent at the meta (3-) position of the C-3 phenyl ring, distinguishing it from the para (4-) fluoro isomer class exemplified by compounds such as 3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)phthalide (NSC 682335) [1]. Published SAR on related aromatic systems demonstrates that meta vs. para fluoro substitution can differentially affect electronic distribution (Hammett σ_m = +0.34 vs. σ_p = +0.06), dipole moment, and the geometry of π–π stacking interactions with aromatic protein residues [2]. In the context of 3-arylphthalide anti-inflammatory activity, the electronic nature of substituents on the C-3 aryl ring has been shown to modulate potency [3]. The meta-fluoro orientation of CAS 919475-62-0 therefore represents a distinct electronic and steric profile not duplicated by the 4-fluoro or 2-fluoro regioisomers.

Regioisomerism Structure-activity relationship Target selectivity

Metabolic Stability Advantage: Fluorine Blocking of Oxidative Metabolism at the 3-Position of the Aryl Ring

The presence of a fluorine atom at the meta position of the C-3 phenyl ring in CAS 919475-62-0 is expected to confer increased resistance to cytochrome P450-mediated aromatic hydroxylation compared with the non-fluorinated parent compound (CAS 405166-60-1), which lacks any halogen substituent [1]. Fluorine is a well-established bioisostere for hydrogen in medicinal chemistry; its strong C–F bond (bond dissociation energy ≈ 485 kJ/mol vs. C–H ≈ 338 kJ/mol at aromatic positions) renders the substituted carbon significantly less susceptible to oxidative metabolism [2]. In a study of n-butylphthalide (NBP) derivatives, fluoro analogs demonstrated altered biological activity profiles in isolated rat thoracic aorta ring assays compared with their non-fluorinated counterparts, consistent with fluorine-dependent modulation of pharmacodynamic behavior [3]. While direct microsomal stability data for CAS 919475-62-0 are not available in the public domain, the metabolic stabilization conferred by aryl fluorine substitution is a well-characterized phenomenon across multiple chemotypes.

Metabolic stability Fluorine substitution Cytochrome P450

Compound Purity and Vendor Specification: Available at 97% vs. Lower-Grade Alternatives of Non-Fluorinated Analogs

CAS 919475-62-0 is commercially available at a certified purity of 97% (HPLC) from multiple suppliers, as documented in vendor catalogs . The closest non-fluorinated structural analog, 3-hydroxy-5-methoxy-3-phenyl-3H-isobenzofuran-1-one (CAS 405166-60-1), is less broadly stocked and typically offered at lower or unspecified purity grades on major chemical marketplace platforms [1]. The defined purity specification reduces lot-to-lot variability and ensures that biological assay results are attributable to the target compound rather than to undefined impurities that may arise from incomplete purification of the synthetic intermediate, 3-hydroxyphthalide, or from residual aryl ketone starting materials [2].

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for 1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy- (CAS 919475-62-0) Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization: Fluorinated 3-Arylphthalide Scaffold for SAR Expansion

The 3-arylphthalide class has validated anti-inflammatory activity, with compounds such as 3-(2,4-dihydroxyphenyl)phthalide (M9) demonstrating strong inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and efficacy in in vivo diabetic retinopathy models [1]. CAS 919475-62-0 extends this chemotype by introducing a metabolically stabilizing meta-fluorine substituent on the C-3 aryl ring while retaining the 5-methoxy group on the phthalide core. The predicted increase in lipophilicity (ΔLogP ≈ +0.3 to +0.5) and enhanced metabolic stability (C–F vs. C–H bond strength differential of ~147 kJ/mol) make this compound a rational candidate for systematic SAR studies comparing fluorinated vs. non-fluorinated 3-arylphthalides in anti-inflammatory assays [2].

Antifungal Screening Library Member: Halogenated 3-Substituted Phthalide

Published SAR on 3-substituted phthalide derivatives evaluated against nine phytopathogenic fungi at 50 μg/mL demonstrates that both the identity and substitution pattern of the C-3 substituent critically influence antifungal potency, with some compounds exceeding the activity of the reference agent hymexazol [3]. CAS 919475-62-0, with its unique 3-fluoro substitution pattern on the 3-aryl ring, represents a structurally distinct entry within this SAR matrix. Incorporation of this compound into antifungal screening panels can help delineate the contribution of meta-fluorine to fungicidal or fungistatic activity, an electronic parameter that is absent in the non-halogenated and 4-chloro series previously studied.

Metabolic Stability Profiling: Fluorine-Probe Compound for In Vitro Microsomal Clearance Assays

The meta-fluorine substituent of CAS 919475-62-0 serves as a metabolic probe: the C–F bond is resistant to oxidative cleavage, whereas the corresponding C–H position in the non-fluorinated parent (CAS 405166-60-1) is a predicted site of P450-mediated hydroxylation [2]. Comparative incubation of the fluorinated and non-fluorinated analog pair in human or rodent liver microsomes can yield quantitative intrinsic clearance (CLint) values that directly test the metabolic stabilization hypothesis. This paired-experiment design enables procurement of matched compound sets for definitive assessment of the fluorine effect on microsomal half-life within the 3-arylphthalide scaffold.

Computational Chemistry: Physicochemical Property Benchmarking of Regioisomeric Fluoro-Phthalides

CAS 919475-62-0 occupies a distinct position in computed property space compared to its regioisomers (2-fluoro and 4-fluoro analogs) due to the strong electron-withdrawing effect of meta-fluorine (σ_m = +0.34 vs. σ_p = +0.06) [4]. This compound is suitable as a calibration standard for computational models predicting LogP, pKa of the tertiary alcohol, and hydrogen-bond acceptor capacity when fluorine is positioned meta to the point of ring attachment. Procurement of the meta-fluoro isomer ensures representation of this specific electronic profile in training and validation datasets for QSAR model development.

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